1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole

Hypervalent Iodine Thermal Stability Safety Assessment

Choose the benziodoxole scaffold for enhanced stability and versatile reactivity. This crystalline chloroiodane is a critical precursor for Togni Reagent I and other atom-transfer agents. Unlike acyclic analogues, its constrained ring provides thermal stability for safe handling. It also serves as a mild chlorinating agent for sensitive substrates where harsher alternatives cause decomposition.

Molecular Formula C9H10ClIO
Molecular Weight 296.53 g/mol
CAS No. 69352-04-1
Cat. No. B1611537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
CAS69352-04-1
Molecular FormulaC9H10ClIO
Molecular Weight296.53 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2I(O1)Cl)C
InChIInChI=1S/C9H10ClIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3
InChIKeyHEBYOYIIQNKPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (CAS 69352-04-1): Core Properties & Procurement Overview


1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (CAS 69352-04-1) is a crystalline, air-stable, yellow hypervalent iodine(III) chloroiodane compound featuring the five-membered benziodoxole heterocyclic scaffold . This reagent is widely recognized as a versatile starting material for the synthesis of other functionalized benziodoxole derivatives and finds application as a mild oxidizing and chlorinating agent in organic synthesis [1].

Why 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole Cannot Be Substituted by Acyclic or Benziodoxolone Analogs


Generic substitution of hypervalent iodine reagents fails because the cyclic benziodoxole scaffold confers a unique balance of stability and reactivity unattainable with acyclic iodosobenzene derivatives [1]. The five-membered ring imposes a constrained C-I-O bond angle (~80°) that significantly enhances thermal stability relative to acyclic analogues, enabling the safe handling of reactive ligands like chloride, azide, and trifluoromethyl groups [2]. Furthermore, the benziodoxole core (present in this compound) exhibits different stability and reactivity profiles compared to the related benziodoxol-3-one scaffold, directly impacting the success of downstream atom-transfer reactions [3].

Quantitative Differentiation: Head-to-Head Performance Data for 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole


Enhanced Thermal Stability of Benziodoxole Scaffold vs. Acyclic Hypervalent Iodine Analogues

Cyclic hypervalent iodine reagents based on the benziodoxole heterocyclic system, such as 1-chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, exhibit significantly improved thermal stability and synthetic versatility compared to their acyclic analogues, a crucial safety and handling advantage for procurement [1].

Hypervalent Iodine Thermal Stability Safety Assessment

Superior Scaffold for Trifluoromethylation Reagents vs. Benziodoxol-3-one Analogues

In comparative studies, 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni reagent I) proved superior to 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one (Togni reagent II) for direct aromatic trifluoromethylation . This demonstrates the benziodoxole scaffold (present in the target compound) is the preferred precursor for the most effective Togni reagent.

Trifluoromethylation Togni Reagent Fluorine Chemistry

Air-Stable Solid Form vs. Moisture-Sensitive Liquid Reagents

1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole is a crystalline, air-stable, yellow solid . In contrast, commonly used alternative electrophilic chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or oxalyl chloride ((COCl)₂) are corrosive, moisture-sensitive liquids that fume in air and require more stringent handling protocols [1].

Chemical Handling Stability Solid Reagent

Optimal Application Scenarios for 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (CAS 69352-04-1) Based on Evidence


Precursor for the Synthesis of Electrophilic Trifluoromethylation Reagents (Togni Reagents)

This compound serves as the critical starting material for the preparation of 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni reagent I) [1]. The benziodoxole scaffold provides the necessary stability and reactivity profile for effective electrophilic CF₃ transfer, outperforming the analogous benziodoxolone-derived reagent in direct aromatic trifluoromethylation .

Mild and Selective Chlorinating Agent for Complex Organic Substrates

Due to its stable solid form and good solubility in common organic solvents, this reagent is employed as a mild chlorinating agent for sensitive substrates where harsher chlorinating agents (e.g., SO₂Cl₂, NCS) may cause over-chlorination or decomposition [1]. Its use as a starting material for other functionalized benziodoxoles further expands its utility in atom-transfer reactions .

Synthesis of Azidobenziodoxole (ABX) and Cyanobenziodoxole (CBX) Reagents

The chlorine atom on the hypervalent iodine center is readily displaced by nucleophiles such as azide and cyanide, enabling the straightforward synthesis of azidobenziodoxole (ABX) and cyanobenziodoxole (CBX) reagents. These derivatives are powerful electrophilic group-transfer agents for C–N and C–C bond-forming reactions, respectively [2].

Technical Documentation Hub

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